molecular formula C14H12INO B2767811 N-benzyl-2-iodobenzamide CAS No. 73178-23-1

N-benzyl-2-iodobenzamide

Cat. No.: B2767811
CAS No.: 73178-23-1
M. Wt: 337.16
InChI Key: OFHKXZHSHGGFNS-UHFFFAOYSA-N
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Description

N-benzyl-2-iodobenzamide is an organic compound with the molecular formula C14H12INO. It is a benzamide derivative where the benzyl group is attached to the nitrogen atom of the amide, and an iodine atom is substituted at the ortho position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with benzylamine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) at room temperature . Another method involves the use of oxalyl chloride and triethylamine in DCM and N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chlorobenzamide
  • N-benzyl-2-bromobenzamide
  • N-benzyl-2-fluorobenzamide

Uniqueness

N-benzyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, allowing for the formation of a wider variety of products .

Properties

IUPAC Name

N-benzyl-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHKXZHSHGGFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15 ml of benzylamine in 20 ml of tetrahydrofuran was reacted with a solution of 8.0 g of o-iodobenzoyl chloride in 20 ml of tetrahydrofuran in accordance with the procedure of Example 3. There was obtained by recrystallization from benzene 9.1 g of N-benzyl-o-iodobenzamide, m.p. 122°-123°, Rf 0.78.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two

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